molecular formula C3H3NS2 B3022405 2-Mercaptothiazole CAS No. 82358-09-6

2-Mercaptothiazole

Cat. No. B3022405
CAS RN: 82358-09-6
M. Wt: 117.2 g/mol
InChI Key: OCVLSHAVSIYKLI-UHFFFAOYSA-N
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Description

2-Mercaptothiazole is an organosulfur compound with the formula C3H3NS2 . It is a white solid and is used in the sulfur vulcanization of rubber .


Synthesis Analysis

The synthesis of 2-Mercaptothiazole can be achieved through several methods. The industrial route involves the high-temperature reaction of aniline and carbon disulfide in the presence of sulfur . Another method involves the reaction of 2-aminothiophenol and carbon disulfide . The synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .


Molecular Structure Analysis

The molecular formula of 2-Mercaptothiazole is C3H3NS2 . The molecule is planar with a C=S double bond .


Chemical Reactions Analysis

The reactions of 2-Mercaptothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles . The compound is insoluble in water but dissolves upon the addition of base, reflecting deprotonation .


Physical And Chemical Properties Analysis

2-Mercaptothiazole has a melting point of 80 °C . It is insoluble in water but dissolves upon the addition of base .

Scientific Research Applications

    Organic Synthesis

    • 2-Mercaptothiazole is used in the synthesis of a wide variety of aromatic azoles . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of these compounds .
    • The synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . These methods are developed based on commercially available reagents and the principles of green chemistry .
    • The outcomes of these synthesis methods are biologically active and industrially demanded compounds .

    Pharmaceutical Research

    • Thiazole, a five-membered heteroaromatic ring, is an important scaffold of a large number of synthetic compounds . Its diverse pharmacological activity is reflected in many clinically approved thiazole-containing molecules, with an extensive range of biological activities, such as antibacterial, antifungal, antiviral, antihelmintic, antitumor, and anti-inflammatory effects .
    • The synthesis of thiazole and bisthiazole derivatives involves various compounds bearing a thiazole and bisthiazole moiety possessing antibacterial, antifungal, antiprotozoal, and antitumor activity .
    • This encourages further research on the discovery of thiazole-containing drugs .

    Benzothiazole Derivatives Synthesis

    • Benzothiazoles, as a bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur, attract great interest from researchers for drug design due to their high biological and pharmacological activity .
    • The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles .
    • Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . Along with conventional approaches, effective and ecologically friendly alternative reactions are being developed based on commercially available reagents and the principles of green chemistry .

    Rubber Vulcanization

    • 2-Mercaptothiazole is used in the vulcanization of rubber . Using 2-Mercaptothiazole, rubber vulcanizes with less sulfur and at milder temperatures, both factors give a stronger product .
    • This effect was reported by workers at Pirelli and at Goodyear Tire & Rubber .

    Corrosion Inhibitor

    • 2-Mercaptothiazole is used as a corrosion inhibitor in the oil and gas industry . It forms a protective layer on the surface of the metal, preventing it from coming into contact with corrosive substances .
    • The application involves adding the 2-Mercaptothiazole to the system where corrosion is to be prevented . The amount added depends on the specific conditions, such as the type of metal and the corrosive substances present .
    • The result is a significant reduction in the rate of corrosion, prolonging the life of the metal components .

Safety And Hazards

2-Mercaptothiazole is considered hazardous. It can cause harm if swallowed and can cause skin and eye irritation .

Future Directions

The future directions of 2-Mercaptothiazole research could involve developing new drugs and materials and new synthetic approaches and patterns of reactivity . Further progress on elucidation of the mechanism will come with a better knowledge of the chemistry and mechanisms of sulfur reactions .

properties

IUPAC Name

3H-1,3-thiazole-2-thione
Source PubChem
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InChI

InChI=1S/C3H3NS2/c5-3-4-1-2-6-3/h1-2H,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVLSHAVSIYKLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50205381
Record name Thiazoline-2-thione
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Molecular Weight

117.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Mercaptothiazole

CAS RN

82358-09-6, 5685-05-2
Record name 2-Thiazolethiol
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Record name 2(3H)-Thiazolethione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
364
Citations
FD STEWART, RA MathES - The Journal of Organic Chemistry, 1949 - ACS Publications
… of 4,5-dimethyl-2-mercaptothiazole to determine the effect of … parent 4,5-dimethyl-2-mercaptothiazole (I) in this study can … of 4,5-dimethyl-2mercaptothiazole, either in water solution or …
Number of citations: 33 pubs.acs.org
CD Trivette Jr, E Morita… - Rubber Chemistry and …, 1962 - meridian.allenpress.com
In this paper the subject of rubber vulcanization accelerated by 2-mercapto-benzothiazole and its derivatives has been reviewed. The technical literature from 1945 through 1960 and …
Number of citations: 17 meridian.allenpress.com
J Perez-Peña, M Gonzalez-Davila… - Collection of …, 1989 - cccc.uochb.cas.cz
… and 2-mercaptothiazole in solid state as well as ir spectra of 2-mercaptothiazole in HCCI3 … For 2-mercaptothiazole, the thiocarbonyl-form, intermolecularly hydrogen-bonded dimers in …
Number of citations: 12 cccc.uochb.cas.cz
WS Emerson - Journal of the American Chemical Society, 1951 - ACS Publications
… used for the preparation of 4-(2'-thienyl)-2-mercaptothiazole,1 the product isolated was … Only 2% of the desired 4-(3'-thianaphthyl)-2-mercaptothiazole was obtained. However, treatment …
Number of citations: 4 pubs.acs.org
L Kyros, CN Banti, N Kourkoumelis, M Kubicki… - JBIC Journal of …, 2014 - Springer
Mixed-ligand silver(I) complexes of formulae [AgCl(TPP) 2 (MTZD)] (1), {[AgCl(TPP) 2 (MBZT)]·(MBZT)·2(toluene)} (2), and [AgCl(TPP) 2 (CMBZT)] (3) were obtained by refluxing toluene …
Number of citations: 64 link.springer.com
LP Kazansky, IA Selyaninov, YI Kuznetsov - Applied surface science, 2012 - Elsevier
Analysis of the electrochemical and XPS results has shown that adsorption of 2-mercaptobenzothiazole (MBT) on copper electrodes in neutral phosphate solutions proceeds through …
Number of citations: 81 www.sciencedirect.com
NP Raju, SP Mirza, M Vairamani… - Rapid …, 2001 - Wiley Online Library
A preliminary investigation of the use of 5‐ethyl‐2‐mercaptothiazole as matrix in matrix‐assisted laser desorption/ionization (MALDI) of a broad spectrum of analytes is reported. The …
M Yekeler, H Yekeler - Colloids and Surfaces A: Physicochemical and …, 2006 - Elsevier
By using the density functional theory (DFT), we calculated some properties such as the energies of highest occupied molecular orbital (HOMO) orbitals and the atomic charges which …
Number of citations: 55 www.sciencedirect.com
MA Malouki, C Richard, A Zertal - Journal of Photochemistry and …, 2004 - Elsevier
… Moreover, BT-SH bears a 2-mercaptothiazole moiety that is a tautomeric system. The tautomeric equilibrium is generally influenced by the environment [7]. In the case of BT-SH, it was …
Number of citations: 48 www.sciencedirect.com
R Soleymani, Y Mohammad Salehi… - Oriental Journal of …, 2012 - researchgate.net
Ammonium dithiocarbamate was combined with a compound of phenacylbromide family; 4-(4/-Bromophenyl)-2-mercaptothiazole structure was synthesized. The spectroscopic …
Number of citations: 13 www.researchgate.net

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